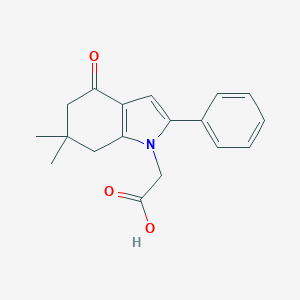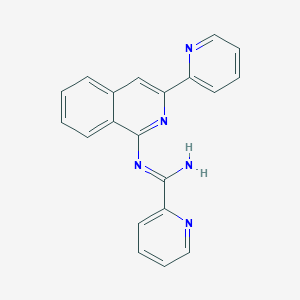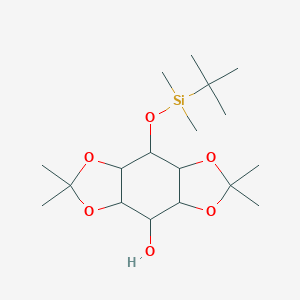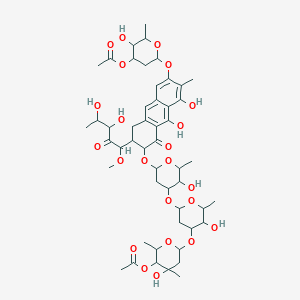
Dechromose-A chrommycin A3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dechromose-A chrommycin A3 is a natural product that belongs to the tetracycline family of antibiotics. It was first isolated from the fermentation broth of a Streptomyces species in the 1960s. Since then, it has been the subject of extensive scientific research due to its potential applications in the treatment of various diseases.
Mécanisme D'action
Dechromose-A chrommycin A3 exerts its effects by binding to the 30S subunit of bacterial and cancer cell ribosomes, thereby inhibiting protein synthesis. This leads to the death of the affected cells and the prevention of further growth and replication.
Effets Biochimiques Et Physiologiques
Dechromose-A chrommycin A3 has been shown to have a range of biochemical and physiological effects, including the inhibition of bacterial and cancer cell growth, the modulation of immune system function, and the reduction of inflammation. It has also been shown to have antioxidant properties, which may contribute to its potential therapeutic benefits.
Avantages Et Limitations Des Expériences En Laboratoire
Dechromose-A chrommycin A3 has several advantages for use in laboratory experiments, including its broad-spectrum activity against a range of bacteria and cancer cells, its relatively low toxicity, and its ability to penetrate cell membranes. However, its use can be limited by its susceptibility to degradation and instability in certain conditions.
Orientations Futures
There are several potential directions for future research on Dechromose-A chrommycin A3, including the development of new formulations and delivery methods, the investigation of its potential applications in combination with other therapies, and the exploration of its potential use in the treatment of other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its therapeutic potential.
Méthodes De Synthèse
Dechromose-A chrommycin A3 can be synthesized through a variety of methods, including fermentation, chemical synthesis, and semi-synthesis. The most common method of production is through fermentation, which involves growing the Streptomyces species in a nutrient-rich medium and isolating the compound from the resulting broth.
Applications De Recherche Scientifique
Dechromose-A chrommycin A3 has been extensively studied for its potential applications in the treatment of various diseases, including cancer, infectious diseases, and inflammatory disorders. Its ability to inhibit protein synthesis in bacteria and cancer cells has made it a promising candidate for the development of new therapies.
Propriétés
Numéro CAS |
120381-88-6 |
|---|---|
Nom du produit |
Dechromose-A chrommycin A3 |
Formule moléculaire |
C50H70O23 |
Poids moléculaire |
1039.1 g/mol |
Nom IUPAC |
[6-[[6-[4-[4-(5-acetyloxy-4-hydroxy-4,6-dimethyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-7-(3,4-dihydroxy-1-methoxy-2-oxopentyl)-4,10-dihydroxy-3-methyl-5-oxo-7,8-dihydro-6H-anthracen-2-yl]oxy]-3-hydroxy-2-methyloxan-4-yl] acetate |
InChI |
InChI=1S/C50H70O23/c1-18-29(70-33-14-30(68-24(7)52)41(56)20(3)64-33)13-27-11-26-12-28(47(63-10)46(61)40(55)19(2)51)48(45(60)38(26)44(59)37(27)39(18)54)73-35-16-31(42(57)22(5)66-35)71-34-15-32(43(58)21(4)65-34)72-36-17-50(9,62)49(23(6)67-36)69-25(8)53/h11,13,19-23,28,30-36,40-43,47-49,51,54-59,62H,12,14-17H2,1-10H3 |
Clé InChI |
HUKOAMMQHCNVFM-UHFFFAOYSA-N |
SMILES |
CC1C(C(CC(O1)OC2C(CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)OC5CC(C(C(O5)C)O)OC(=O)C)O)C(C(=O)C(C(C)O)O)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)OC(=O)C)(C)O)O |
SMILES canonique |
CC1C(C(CC(O1)OC2C(CC3=C(C2=O)C(=C4C(=C3)C=C(C(=C4O)C)OC5CC(C(C(O5)C)O)OC(=O)C)O)C(C(=O)C(C(C)O)O)OC)OC6CC(C(C(O6)C)O)OC7CC(C(C(O7)C)OC(=O)C)(C)O)O |
Synonymes |
CRA-B dechromose-A chrommycin A3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3,5-Triazine-2,4,6-triamine, N2,N4,N6-tris[4-[(1,4-dimethylpentyl)amino]phenyl]-](/img/structure/B55417.png)
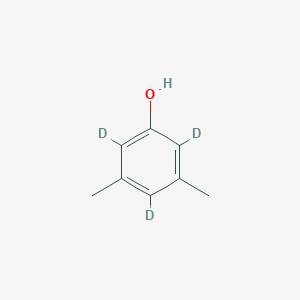
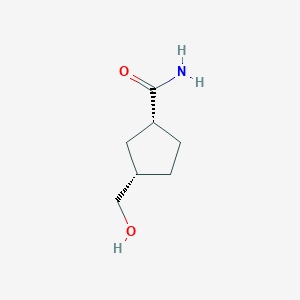
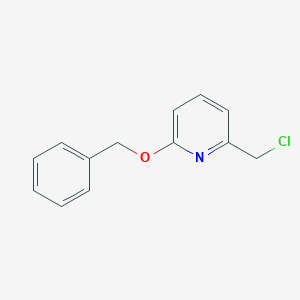
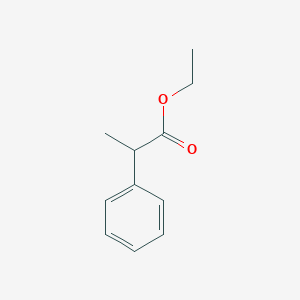
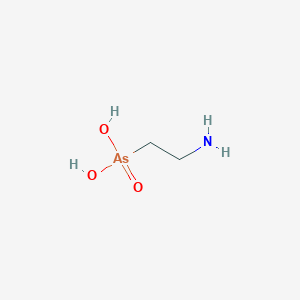
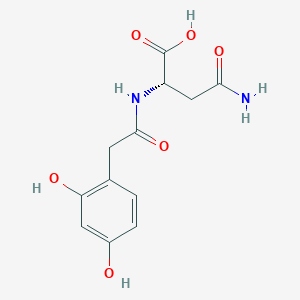
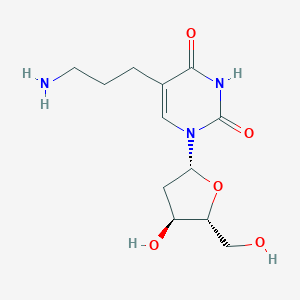
![2-[3-Methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid](/img/structure/B55435.png)
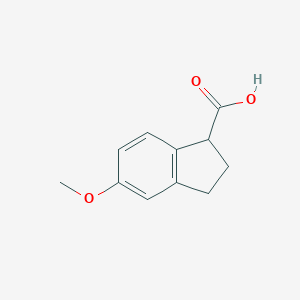
![2,2-Dichloro-1-[4-fluoro-2-(methylamino)phenyl]ethanone](/img/structure/B55439.png)
